
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide, also known as Isothiazolidinone, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
作用机制
The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. It has been found to inhibit the activity of bacterial and fungal enzymes, such as enoyl-acyl carrier protein reductase and chitin synthase, respectively. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to inhibit the activity of cancer cell proteins, such as the proteasome.
生化和生理效应
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to inhibit the growth of various microorganisms, making it a useful tool in microbiology research. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one of the limitations of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone for certain experiments.
未来方向
There are several future directions for research on 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone. One direction is to further investigate its potential as a cancer treatment. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has shown promising results in vitro, but more studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential as a treatment for inflammatory diseases. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to inhibit the production of pro-inflammatory cytokines, but more studies are needed to determine its effectiveness in treating inflammatory diseases in animal models. Additionally, future research could focus on improving the solubility of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in water to increase its usefulness in lab experiments.
合成方法
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone can be synthesized through the reaction of 2-methylbenzenesulfonyl chloride with thiomorpholine-1,1-dioxide and 2-(thiophen-2-ylmethyl)amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone.
科学研究应用
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been studied extensively for its potential application in the field of medicine. It has been found to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit antiviral activity against the herpes simplex virus and human immunodeficiency virus. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
属性
产品名称 |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C15H16N2O5S3 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-methyl-N-(thiophen-2-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S3/c1-11-9-12(17-15(18)6-8-24(17,19)20)4-5-14(11)25(21,22)16-10-13-3-2-7-23-13/h2-5,7,9,16H,6,8,10H2,1H3 |
InChI 键 |
MPNIDRNSLOHNKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CS3 |
规范 SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
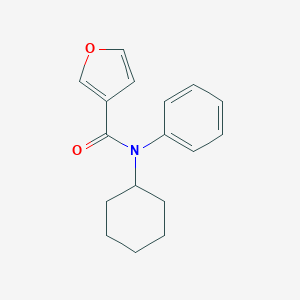
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)

![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
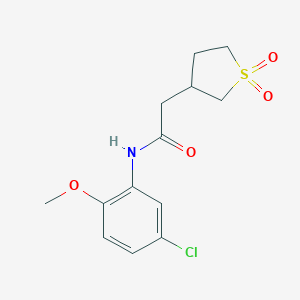
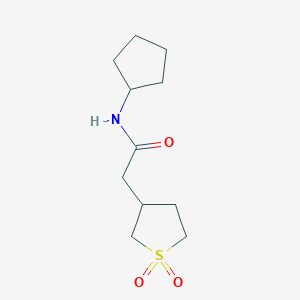
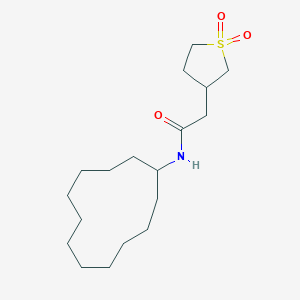

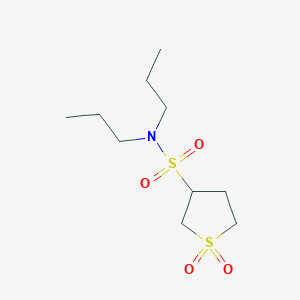
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)